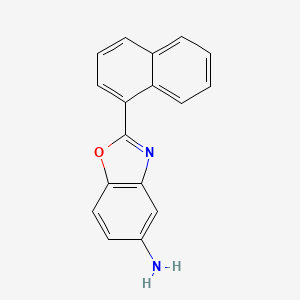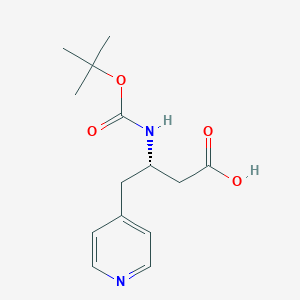
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1447944-13-9 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 1-(4-hydroxytetrahydro-2H-pyran-4-yl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14O4/c10-7(11)8(1-2-8)9(12)3-5-13-6-4-9/h12H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wirkmechanismus
The exact mechanism of action of 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve the activation of certain receptors in the body. Specifically, this compound has been shown to activate the G protein-coupled receptor GPR35, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
In addition to its analgesic and anti-inflammatory effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of certain neurotransmitters and to modulate the activity of certain ion channels. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial in a variety of contexts.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, it has been shown to have good bioavailability and to be effective when administered orally. However, one limitation of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in this context are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid. One area of interest is the development of more potent and selective analogs of this compound that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance its effects or to reduce side effects.
Synthesemethoden
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process that involves the use of various chemical reagents and techniques. One common method involves the reaction of cyclopropane carboxylic acid with oxirane in the presence of a catalyst, followed by hydrolysis and purification steps.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid has been studied extensively for its potential use in the treatment of pain and inflammation. In particular, it has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific situations occur .
Eigenschaften
IUPAC Name |
1-(4-hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)8(1-2-8)9(12)3-5-13-6-4-9/h12H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRKQOQTRDWING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2624821.png)

![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)

![4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624828.png)

![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2624831.png)
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2624835.png)



